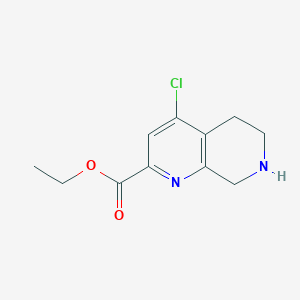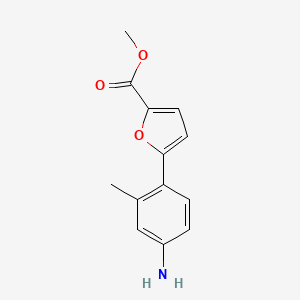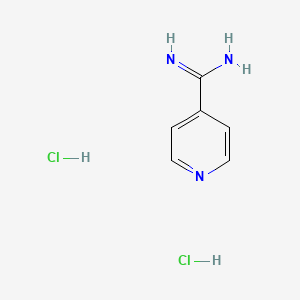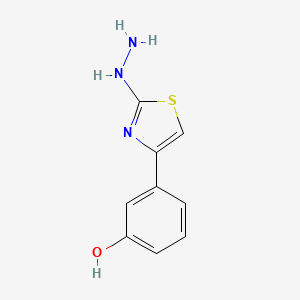![molecular formula C5H4N2S B11767667 2H-Pyrrolo[2,3-D]thiazole CAS No. 72332-79-7](/img/structure/B11767667.png)
2H-Pyrrolo[2,3-D]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyrrolo[2,3-D]thiazole: is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various pharmacologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrolo[2,3-D]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazonoyl halides with thioamides under basic conditions, such as using triethylamine in ethanol . Another approach involves the annulation of the pyrazole ring to the thiazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis apply. These include optimizing reaction conditions for scale-up, such as using continuous flow reactors to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Pyrrolo[2,3-D]thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like oxone in dimethylformamide (DMF) at room temperature.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, often using halogenating agents.
Common Reagents and Conditions:
Oxidation: Oxone, DMF, room temperature.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce halogen atoms into the pyrrole ring .
Wissenschaftliche Forschungsanwendungen
2H-Pyrrolo[2,3-D]thiazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2H-Pyrrolo[2,3-D]thiazole involves its interaction with various molecular targets. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is particularly relevant in its potential anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[3,4-D]thiazole: Similar in structure but with a pyrazole ring instead of a pyrrole ring.
Pyrrolo[2,3-D]pyrimidine: Contains a pyrimidine ring fused to the pyrrole ring.
Uniqueness: 2H-Pyrrolo[2,3-D]thiazole is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. These properties can influence its biological activity and make it a valuable scaffold in drug design .
Eigenschaften
CAS-Nummer |
72332-79-7 |
|---|---|
Molekularformel |
C5H4N2S |
Molekulargewicht |
124.17 g/mol |
IUPAC-Name |
2H-pyrrolo[2,3-d][1,3]thiazole |
InChI |
InChI=1S/C5H4N2S/c1-2-6-5-4(1)8-3-7-5/h1-2H,3H2 |
InChI-Schlüssel |
GBJCWBWQIQXFLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1N=C2C(=CC=N2)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B11767599.png)
![6-(tert-Butyl)-2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B11767600.png)

![N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2-ethoxyacetamide](/img/structure/B11767610.png)

![2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B11767618.png)

![Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate](/img/structure/B11767632.png)

![N,N-Dimethylbenzo[d]isothiazol-6-amine](/img/structure/B11767644.png)
![Ethyl (5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate](/img/structure/B11767646.png)


